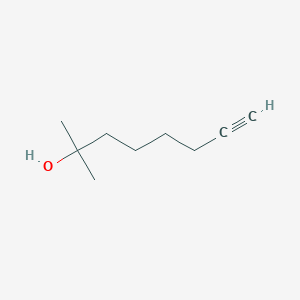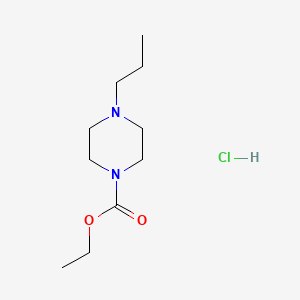
1-Carbethoxy-4-propylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbethoxy-4-propylpiperazine hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a carbethoxy group (an ester of carbamic acid) and a propyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-carbethoxy-4-propylpiperazine hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Carbethoxy Group: Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 1-carbethoxy-piperazine.
Introduction of the Propyl Group: The intermediate product is then reacted with propylamine to introduce the propyl group at the 4-position of the piperazine ring.
Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Carbethoxy-4-propylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the carbethoxy or propyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Carbethoxy-4-propylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-carbethoxy-4-propylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-Carbethoxy-4-methylpiperazine hydrochloride
- 1-Carbethoxy-4-ethylpiperazine hydrochloride
- 1-Carbethoxy-4-butylpiperazine hydrochloride
Comparison: 1-Carbethoxy-4-propylpiperazine hydrochloride is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes it valuable for specific research applications where these properties are desired.
Propriétés
Numéro CAS |
63981-47-5 |
|---|---|
Formule moléculaire |
C10H21ClN2O2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
ethyl 4-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2;/h3-9H2,1-2H3;1H |
Clé InChI |
WVLVCZVVOWSJHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
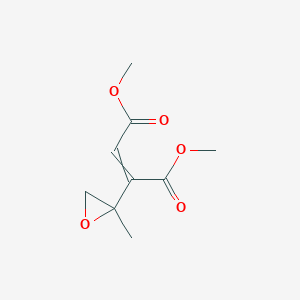
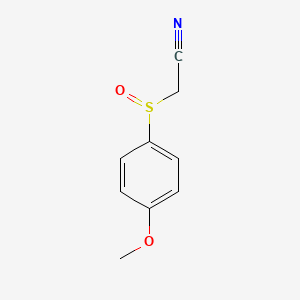



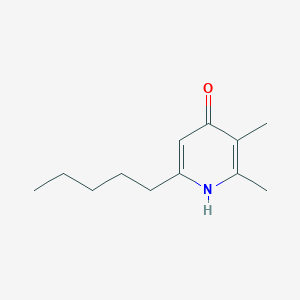
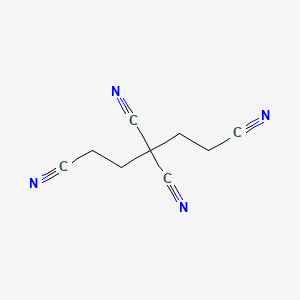
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)

